molecular formula C3H5Br B120050 Bromocyclopropane CAS No. 4333-56-6

Bromocyclopropane

Cat. No.: B120050
CAS No.: 4333-56-6
M. Wt: 120.98 g/mol
InChI Key: LKXYJYDRLBPHRS-UHFFFAOYSA-N
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Description

Bromocyclopropane is an organic compound with the molecular formula C₃H₅Br. It is a brominated derivative of cyclopropane, characterized by a three-membered ring structure with a bromine atom attached to one of the carbon atoms. This compound is of interest due to its reactivity and its role as an intermediate in various chemical syntheses .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that Bromocyclopropane can react with magnesium to form a Grignard reagent, although this reaction is not highly efficient . The nature of its interactions with enzymes, proteins, and other biomolecules remains largely unexplored.

Molecular Mechanism

It is known that this compound can undergo isomerization when heated to produce 1-bromopropene and 3-bromopropene . The details of its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression remain to be discovered.

Preparation Methods

Bromocyclopropane can be synthesized through several methods:

Industrial production methods typically involve the Hunsdiecker reaction due to its relatively straightforward procedure and moderate yields.

Chemical Reactions Analysis

Bromocyclopropane undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, organometallic reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Bromocyclopropane can be compared with other halogenated cyclopropanes, such as chlorocyclopropane and iodocyclopropane. While all these compounds share the cyclopropane ring structure, their reactivity differs due to the nature of the halogen atom attached:

    Chlorocyclopropane: Less reactive than this compound due to the stronger carbon-chlorine bond.

    Iodocyclopropane: More reactive than this compound due to the weaker carbon-iodine bond.

This compound is unique in its balance of reactivity and stability, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

bromocyclopropane
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InChI

InChI=1S/C3H5Br/c4-3-1-2-3/h3H,1-2H2
Source PubChem
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InChI Key

LKXYJYDRLBPHRS-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CC1Br
Source PubChem
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Molecular Formula

C3H5Br
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DSSTOX Substance ID

DTXSID8063418
Record name Cyclopropane, bromo-
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Molecular Weight

120.98 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Cyclopropyl bromide
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CAS No.

4333-56-6
Record name Bromocyclopropane
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Record name Cyclopropane, bromo-
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Record name Bromocyclopropane
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Record name Cyclopropane, bromo-
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Record name Cyclopropane, bromo-
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Record name Bromocyclopropane
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Customer
Q & A

Q1: What is the molecular formula and weight of bromocyclopropane?

A1: this compound (also known as cyclopropyl bromide) has the molecular formula C3H5Br and a molecular weight of 120.98 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Extensive spectroscopic data, including infrared, Raman, and mass spectra, have been reported for this compound. Key findings include the assignment of all 21 normal modes of vibration. [] Additionally, studies have analyzed its dissociative ionization and Coulomb explosion patterns using time-of-flight mass spectrometry and imaging techniques. []

Q3: How does this compound behave under shockwave conditions?

A3: Research suggests that this compound may be a candidate for shock-induced reaction studies. [] Further research is needed to understand its behavior and potential reactions under such extreme conditions.

Q4: Can this compound be used in the synthesis of cyclopropenes?

A4: Yes, bromocyclopropanes can be converted to cyclopropenes via a base-assisted 1,2-elimination reaction. Using a catalytic amount of 18-crown-6 in ethereal solvents has been shown to improve yields, particularly for hydrophilic cyclopropenes. [, ]

Q5: How can this compound be used in the synthesis of medium-sized rings?

A5: Bromocyclopropanes can be transformed into medium-sized rings through an intriguing process. First, they are converted in situ to cyclopropenes. Then, an intramolecular nucleophilic addition to the cyclopropene takes place. This exo-trig cyclization occurs with high diastereoselectivity, yielding cis-fused bicyclic products with ring sizes ranging from 7 to 10 members. []

Q6: Have there been any computational studies on this compound complexes?

A6: Yes, density functional theory (DFT) calculations have been employed to study hydrogen-bonded complexes of pentachlorocyclopropane with various bases. [] These studies, focusing on C-H---N hydrogen bonds, showed good agreement between theoretical calculations and experimental observations. While not directly on this compound, this research highlights the applicability of computational methods for studying related cyclopropane derivatives.

Q7: How do substituents on this compound affect its reactivity?

A7: Research indicates that the presence and nature of substituents significantly impact the reactivity of this compound. For instance, geminal dibromocyclopropanes attached to 6-, 7-, or 8-membered rings readily convert to their geminal endo-lithio-exo-bromo derivatives upon treatment with butyllithium at -95°C. [, ] This reactivity is further influenced by the specific substituents and reaction conditions.

Q8: How does the stereochemistry of this compound influence its reactions?

A8: The stereochemistry of this compound plays a crucial role in determining reaction outcomes. For example, studies on the formal nucleophilic substitution of bromocyclopropanes with various nucleophiles highlight the impact of stereochemistry on diastereoselectivity. [, , , ] Control over stereochemistry allows access to specific diastereomers of cyclopropyl derivatives, showcasing its importance in synthetic applications.

Q9: Is there information available regarding the stability of this compound under different conditions?

A9: While specific stability data for this compound might require further investigation, related studies provide insights. For instance, lithium cyclopropyl(phenylthio)cuprate, a reagent derived from this compound, exhibits greater stability compared to lithium dicyclopropylcuprate, which tends to decompose upon prolonged storage at -78 °C. [] This suggests that the stability of this compound derivatives can be influenced by the nature of the substituents and the surrounding chemical environment.

A9: The provided research articles primarily focus on the synthesis and reactivity of this compound and its derivatives. As such, information pertaining to pharmacological properties like PK/PD, efficacy, toxicity, and drug delivery is not available within the scope of these studies. Further research is needed to explore these aspects.

Q10: What analytical methods are used to characterize this compound and its derivatives?

A12: Various analytical techniques are employed to characterize this compound and its reaction products. Gas chromatography (GC) proves valuable in analyzing the composition of reaction mixtures, as demonstrated in studies on Grignard reagent formation and thermal rearrangements. [, ] X-ray analysis has been utilized to determine the crystal structures of brominated cyclopropane derivatives. [] Nuclear magnetic resonance (NMR) spectroscopy, including 1H NMR, serves as a powerful tool for elucidating the structure and stereochemistry of these compounds. [, ] Additionally, infrared (IR) spectroscopy contributes to understanding the vibrational modes and functional groups present in these molecules. [, ]

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